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molecular formula C10H9NO5 B8648041 2-Methoxy-3-(4-nitrophenyl)prop-2-enoic acid CAS No. 921196-05-6

2-Methoxy-3-(4-nitrophenyl)prop-2-enoic acid

Cat. No. B8648041
M. Wt: 223.18 g/mol
InChI Key: ZADJHIQUZILOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09345680B2

Procedure details

Methyl 2-methoxy-3-(4-nitrophenyl)acrylate (7.8 g, 32.8 mmol) was dissolved in IMS (156 ml). A solution of NaOH (1.44 g, 36.1 mmol) in water (78 ml) was added and the mixture stirred at ambient temperature (18° C.) for 18 hr. The reaction mixture was acidified with 1M HCl (120 ml) and the resulting precipitated solid was collected by filtration, washed with water (2×100 ml) and partially suction dried on the filter for 30 mins, followed by vacuum oven drying at 18° C. for 18 hr. Thus 2-methoxy-3-(4-nitrophenyl)acrylic acid was afforded as a tan solid containing some water of crystallisation (6.7 g, 91%).
Name
Methyl 2-methoxy-3-(4-nitrophenyl)acrylate
Quantity
7.8 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
156 mL
Type
solvent
Reaction Step One
Name
Quantity
1.44 g
Type
reactant
Reaction Step Two
Name
Quantity
78 mL
Type
solvent
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[CH:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][CH:10]=1)[C:4]([O:6]C)=[O:5].[OH-].[Na+].Cl>O>[CH3:1][O:2][C:3](=[CH:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][CH:10]=1)[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Methyl 2-methoxy-3-(4-nitrophenyl)acrylate
Quantity
7.8 g
Type
reactant
Smiles
COC(C(=O)OC)=CC1=CC=C(C=C1)[N+](=O)[O-]
Name
IMS
Quantity
156 mL
Type
solvent
Smiles
Step Two
Name
Quantity
1.44 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
78 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
18 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temperature (18° C.) for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting precipitated solid
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water (2×100 ml)
CUSTOM
Type
CUSTOM
Details
partially suction dried on the
FILTRATION
Type
FILTRATION
Details
filter for 30 mins
Duration
30 min
CUSTOM
Type
CUSTOM
Details
drying at 18° C. for 18 hr
Duration
18 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(C(=O)O)=CC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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